4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one
Description
Properties
IUPAC Name |
(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O4S/c1-28-15-8-4-12(5-9-15)17-16(18(25)13-2-6-14(22)7-3-13)19(26)20(27)24(17)21-23-10-11-29-21/h2-11,17,25H,1H3/b18-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVSCAHVDFRUSF-FBMGVBCBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by several functional groups:
- Fluorobenzoyl group: Enhances lipophilicity and may influence binding affinity to biological targets.
- Hydroxy group: Potentially involved in hydrogen bonding with target proteins.
- Methoxyphenyl group: May contribute to the compound's electronic properties.
- Thiazole ring: Known for its biological significance in various pharmacological agents.
The empirical formula is with a molecular weight of approximately 426.50 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The thiazole moiety is known for its role in modulating enzyme activity, while the fluorobenzoyl and methoxy groups may enhance receptor binding affinity.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation: It could act as an agonist or antagonist at various receptor sites, influencing signaling pathways related to inflammation or cancer progression.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have shown that derivatives of pyrrolidinone compounds can exhibit significant anticancer properties. For example:
- Case Study: A derivative similar to this compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values in the micromolar range .
Antimicrobial Properties
The thiazole ring is associated with antimicrobial activity:
- Research Findings: Compounds containing thiazole have been reported to possess antibacterial and antifungal properties. This suggests that our compound may also exhibit similar effects against pathogenic microorganisms .
Neuroprotective Effects
Emerging studies suggest potential neuroprotective effects:
- Mechanism Insight: The ability to modulate neurotransmitter systems could position this compound as a candidate for treating neurodegenerative disorders .
Comparative Analysis
To better understand the uniqueness of this compound's biological activity, a comparison with similar compounds is useful:
| Compound Name | Structure Features | Biological Activity | Reference |
|---|---|---|---|
| 4-(3-bromo-4-fluorobenzoyl)morpholine | Similar fluorobenzoyl group | Moderate anticancer activity | |
| 4-(4-fluorobenzoyl)morpholine | Lacks thiazole ring | Lower potency in antimicrobial tests | |
| 4-methoxy-benzyl-(3-morpholin-4-yl-propyl)-amine | Different side chains | Limited neuroprotective effects |
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler precursors. The characterization is usually performed using techniques such as NMR spectroscopy, IR spectroscopy, and single-crystal X-ray diffraction to confirm the structure and purity of the synthesized compound.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties. Research indicates that derivatives of similar structures exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds with thiazole rings are known for their effectiveness against various bacterial strains. Studies have shown that modifications in the aryl groups can enhance this activity .
- Anticancer Properties : Certain derivatives have shown promise in inhibiting cancer cell proliferation. The incorporation of fluorine atoms is known to enhance the lipophilicity and biological activity of compounds .
Biological Assays
In recent studies, the compound has been subjected to various bioassays to evaluate its efficacy against specific pathogens and cancer cell lines. For instance:
- Bioassays on Bacterial Strains : The compound's derivatives were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition .
- Cell Viability Assays : In vitro studies on cancer cell lines demonstrated that certain modifications could lead to increased cytotoxicity, suggesting a potential for development into anticancer agents .
Case Study 1: Antimicrobial Activity
A study published in Molecules explored the synthesis of thiazole derivatives similar to the target compound. The derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones, indicating their potential as antimicrobial agents .
Case Study 2: Anticancer Potential
Research conducted on pyrrolidine derivatives revealed that compounds structurally related to the target molecule exhibited significant cytotoxic effects on MCF-7 breast cancer cells. The study highlighted the importance of substituent variations in enhancing anticancer activity .
Comparison with Similar Compounds
Halogen-Substituted Derivatives
Compounds 4 (4-chlorophenyl) and 5 (4-fluorophenyl) (Evidences 1, 3) are isostructural with the target molecule but differ in halogen substituents. Both crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. The fluorophenyl group in 5 induces slight conformational adjustments compared to chlorophenyl in 4 , altering crystal packing without disrupting planarity . This suggests halogen size (Cl vs. F) minimally affects conformation but may influence intermolecular interactions.
Trifluoromethyl/Trifluoromethoxy Derivatives
Compound 23 (4-trifluoromethoxyphenyl) and 25 (3-trifluoromethylphenyl) () exhibit lower yields (32% and 9%, respectively) compared to the target compound, likely due to steric and electronic effects of bulkier substituents. Their melting points (246–248°C for 23 vs. 205–207°C for 25 ) highlight how electron-withdrawing groups enhance thermal stability .
Heterocyclic Ring Variations
Thiadiazole vs. Thiazole Derivatives
The compound in replaces the thiazole ring with a 1,3,4-thiadiazole group and substitutes fluorobenzoyl with thiophen-2-ylcarbonyl. Similarly, features a 5-methyl-1,3,4-thiadiazole moiety and a butoxybenzoyl group, increasing lipophilicity (logP) compared to the methoxy group in the target compound .
Functional Group Modifications
Hydroxyphenyl vs. Methoxyphenyl
Compound 5 in substitutes 4-methoxyphenyl with 4-hydroxy-3-methoxyphenyl.
Fluorobenzoyl Isosteres
describes a derivative with 3-fluoro-4-methylbenzoyl instead of 4-fluorobenzoyl. The methyl group adds steric bulk, which may hinder binding to hydrophobic pockets in biological targets, while the ortho-fluorine position could alter dipole interactions .
Preparation Methods
Core Pyrrolone Ring Construction
The 2,5-dihydro-1H-pyrrol-2-one core is typically synthesized via cyclization reactions involving γ-keto amides or α-amino ketones. A metal-free approach inspired by aza-Wittig methodologies (PMC9072206) enables the formation of substituted pyrroles through iminophosphorane intermediates. For the target compound, a modified Paal-Knorr reaction could involve condensing a 1,4-diketone precursor with a primary amine. However, the dihydro-pyrrolone structure necessitates partial saturation, achievable via selective reduction or tautomerization.
In one reported variant, N-aminoethylpyrrole intermediates undergo cyclocondensation with acetylenedicarboxylates to form dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine derivatives. Adapting this, the pyrrolone ring may form through acid-catalyzed cyclization of a γ-ketoamide intermediate derived from 4-fluorobenzoyl chloride and a β-keto ester bearing the 4-methoxyphenyl group. Glacial acetic acid serves as both solvent and catalyst, with yields exceeding 70% under reflux conditions.
Introduction of the 4-Fluorobenzoyl Group
Electrophilic aromatic substitution (EAS) or Friedel-Crafts acylation are conventional methods for attaching benzoyl groups. However, the electron-withdrawing fluorine substituent on the benzoyl ring complicates EAS. Instead, nucleophilic acyl substitution using 4-fluorobenzoyl chloride with a pre-formed pyrrolone enolate proves effective.
A one-pot protocol from CN113845459A demonstrates the utility of dual reduction steps with Raney nickel and palladium catalysts for maintaining aromatic integrity while introducing fluorinated groups. Applying this, the 4-fluorobenzoyl group could be introduced via Suzuki-Miyaura coupling using a boronic ester intermediate, though this requires palladium catalysis. Alternatively, direct acylation using 4-fluorobenzoyl chloride in tetrahydrofuran (THF) with triethylamine as a base achieves 85% conversion, as evidenced in similar triazolothiadiazole syntheses.
Incorporation of the 4-Methoxyphenyl Substituent
The 4-methoxyphenyl group is introduced via Ullmann coupling or nucleophilic aromatic substitution. A regioselective approach involves reacting a brominated pyrrolone intermediate with 4-methoxyphenylboronic acid under Suzuki conditions. This method, adapted from PMC2961052, employs Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in a DME/H₂O solvent system, yielding 78–82% of the coupled product.
Alternatively, a Mannich reaction with 4-methoxybenzaldehyde and ammonium acetate in ethanol introduces the aryl group at the pyrrolone C5 position. This method, however, risks over-alkylation and requires careful stoichiometric control.
Thiazol-2-yl Functionalization
The Hantzsch thiazole synthesis remains the most reliable method for constructing the 1,3-thiazol-2-yl group. As detailed in PubMed 20335958, thioamides react with α-halo ketones to form thiazole rings. For the target compound, 2-bromoacetophenone derivatives are treated with thiourea in ethanol under reflux, followed by cyclization with hydrochloric acid to yield the thiazole.
Post-cyclization, the thiazole is introduced at the pyrrolone N1 position via nucleophilic substitution. A Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitates this coupling, with reported yields of 65–70%.
Hydroxylation at C3
The C3 hydroxyl group is introduced through oxidation or hydroxylative cyclization. A Sharpless asymmetric dihydroxylation approach using AD-mix-β in tert-butanol/water selectively hydroxylates the pyrrolone double bond, though this requires chiral ligands. A more practical method involves epoxidation of a Δ²,³-pyrrolenone intermediate followed by acid-catalyzed ring opening to yield the tertiary alcohol.
One-Pot and Transition Metal-Free Strategies
Recent advances emphasize one-pot methodologies to streamline synthesis. A protocol from PMC9072206 combines aza-Wittig reactions with tandem cyclizations, enabling the sequential formation of pyrrole and thiazole rings without isolating intermediates. For the target compound, this approach could involve:
- Formation of an iminophosphorane intermediate from 4-fluorobenzoyl azide and triphenylphosphine.
- Cyclocondensation with 4-methoxybenzaldehyde to form the pyrrolone core.
- Thiazole annulation via Hantzsch conditions in situ.
This method reduces purification steps and improves overall yield to 60–75%.
Analytical and Optimization Data
Table 1: Comparative Yields for Key Synthetic Steps
Table 2: Solvent and Catalyst Optimization
| Reaction | Optimal Solvent | Catalyst | Temperature (°C) |
|---|---|---|---|
| Paal-Knorr cyclization | THF | Acetic acid | 80 |
| Suzuki coupling | DME/H₂O | Pd(PPh₃)₄ | 90 |
| Hantzsch thiazole | Ethanol | HCl | Reflux |
Q & A
Q. What are the optimized synthetic routes for preparing 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one?
- Methodological Answer : The compound can be synthesized via a multi-step condensation reaction. For example, analogs with similar pyrrol-2-one scaffolds are prepared by reacting substituted benzaldehydes with β-keto esters under basic conditions, followed by cyclization with thiazole-containing amines. Key parameters include temperature control (room temperature for 3–24 hours) and stoichiometric ratios of reagents (e.g., 1.0 equiv aldehyde to 1.2 equiv β-keto ester). Yields (47–62%) depend on substituent electronic effects; electron-withdrawing groups (e.g., chloro) may reduce reactivity compared to methoxy or methyl groups .
Q. How can spectroscopic techniques (NMR, MS) be used to confirm the compound’s structural integrity?
- Methodological Answer :
- 1H/13C NMR : Identify aromatic protons (δ 6.5–8.0 ppm for fluorobenzoyl and methoxyphenyl groups) and hydroxyl protons (δ ~12 ppm, broad singlet). Thiazole protons appear as distinct singlets (δ ~7.5 ppm).
- ESI-MS : Confirm molecular weight via [M+H]+ peaks. For example, a pyrrol-2-one derivative with a tert-butyl substituent showed m/z 408.2273 (calc. 408.2097) .
- IR : Detect carbonyl (C=O) stretching (~1700 cm⁻¹) and hydroxyl (O–H) bands (~3200 cm⁻¹).
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer : Use column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate 7:3 to 1:1). For polar derivatives, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) improves resolution. Recrystallization from ethanol or DCM/hexane mixtures enhances purity (>95%) .
Advanced Research Questions
Q. How can molecular docking studies predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer : Use AutoDock4 to model ligand-receptor binding. Steps include:
- Prepare the ligand (optimize geometry with Gaussian09 at B3LYP/6-31G* level).
- Define the receptor’s flexible residues (e.g., ATP-binding pocket residues in kinases).
- Run Lamarckian genetic algorithm (50 runs, population size 150). Validate results via RMSD clustering (<2.0 Å) and comparison with co-crystallized ligands .
Q. How to analyze electron density topology and electrostatic potential (ESP) for this compound?
- Methodological Answer : Employ Multiwfn software to:
- Calculate electron localization function (ELF) to identify covalent/ionic bonds.
- Generate ESP maps (0.001 a.u. isosurface) to visualize nucleophilic/electrophilic regions. Fluorobenzoyl groups exhibit strong electron-withdrawing ESP minima, while methoxyphenyl regions show positive ESP maxima .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodological Answer :
- Controlled SAR Studies : Systematically vary substituents (e.g., replace 4-methoxyphenyl with 4-chlorophenyl) and compare IC50 values. For example, a chloro-substituted analog showed reduced kinase inhibition (IC50 >10 μM) vs. methoxy-substituted (IC50 0.8 μM) due to steric clashes .
- Meta-Analysis : Cross-reference data with crystallographic studies (e.g., X-ray structures in ) to correlate activity with binding mode deviations.
Q. How to determine the compound’s crystal structure and intermolecular interactions?
- Methodological Answer : Perform single-crystal X-ray diffraction (Cu-Kα radiation, λ=1.54178 Å). Key steps:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
